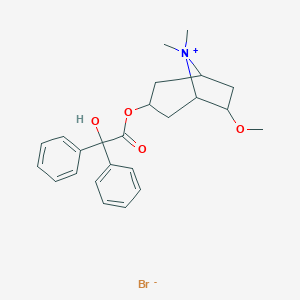
Tropenziline bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropenziline bromide is an antispasmodic compound known for its ability to enhance vasoconstrictor responses in the hepatic artery without affecting the portal venous bed . It is primarily used in medical research and has shown significant potential in various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tropenziline bromide can be synthesized through the reaction of tropenziline with hydrobromic acid. The process involves the following steps:
Starting Material: Tropenziline is reacted with hydrobromic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tropenziline derivatives.
Applications De Recherche Scientifique
Tropenziline bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antispasmodic properties and potential use in treating conditions like irritable bowel syndrome.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Tropenziline bromide exerts its effects through anticholinergic activity. It blocks the action of acetylcholine on muscarinic receptors, leading to a reduction in smooth muscle contractions. This mechanism is particularly effective in reducing spasms in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Atropine: Another anticholinergic agent with similar properties but different potency.
N-butyl hyoscine bromide: Used for similar applications but with a different chemical structure.
Uniqueness: Tropenziline bromide is unique in its specific enhancement of vasoconstrictor responses in the hepatic artery, making it particularly useful in certain medical research applications .
References
Propriétés
Numéro CAS |
143-92-0 |
|---|---|
Formule moléculaire |
C24H30BrNO4 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C24H30NO4.BrH/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-22,27H,14-16H2,1-3H3;1H/q+1;/p-1/t19-,20-,21+,22-;/m1./s1 |
Clé InChI |
OENFXACOWSBKMV-YGRUNEGGSA-M |
SMILES isomérique |
C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
SMILES |
C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
SMILES canonique |
C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane](/img/structure/B86366.png)
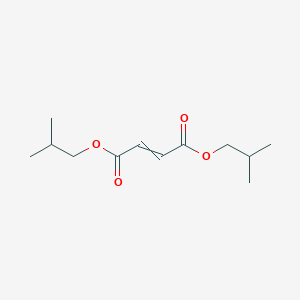

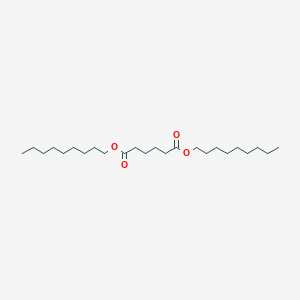
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
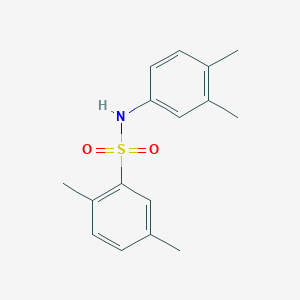
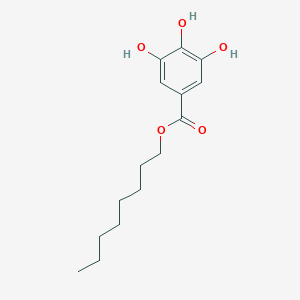
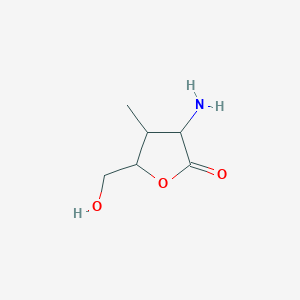



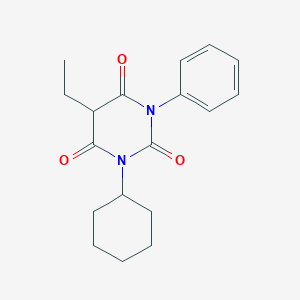
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
